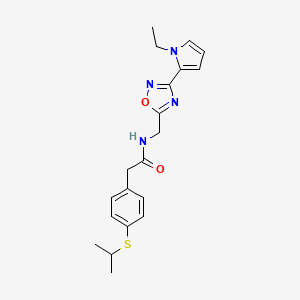

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole group at position 3 and a methylacetamide linkage to a 4-(isopropylthio)phenyl moiety.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-4-24-11-5-6-17(24)20-22-19(26-23-20)13-21-18(25)12-15-7-9-16(10-8-15)27-14(2)3/h5-11,14H,4,12-13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXFLQQDGRKDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

- ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide): Structural Differences: Replaces the ethylpyrrole group with a 4-methoxyphenyl ring and substitutes the isopropylthio group with a phenoxy linkage. The cyclopentylacetamide may restrict conformational flexibility, affecting target binding .

- EP 2,903,618 B1 (Example 121): Structural Differences: Contains a pyrimidine-2-ylphenoxyacetamide scaffold linked to a diazepane moiety instead of oxadiazole. Implications: The pyrimidine ring offers additional hydrogen-bonding sites, which may enhance kinase inhibition but reduce metabolic stability compared to oxadiazole .

Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives

| Compound | Molecular Weight (g/mol) | logP* | Key Substituents | Potential Target |

|---|---|---|---|---|

| Target Compound | ~435.5 | ~3.2 | Ethylpyrrole, isopropylthio | Viral proteases, kinases |

| ZINC35476132 | ~409.4 | ~2.8 | 4-Methoxyphenyl, phenoxy | Enzymes with hydrophobic pockets |

| EP 2,903,618 B1 (Ex. 121) | ~515.5 | ~2.5 | Pyrimidine, diazepane | Kinases, DNA repair enzymes |

*logP estimated via fragment-based methods.

Acetamide-Containing Analogues

- ZINC98086540 ((2S,6S)-4-[3-[2-(3-methoxyphenyl)thiazol-4-yl]phenyl]sulfonyl-2,6-dimethyl-morpholine) :

- N-Isopropyl-N-(4-pyridinyl)acetamide Derivatives (): Structural Differences: Features a 4-allyl-1,2,4-triazole-3-thio group linked to pyridine.

Sulfur-Containing Derivatives

- 4-(Isopropylthio)phenyl vs. 4-(Methylsulfonyl)phenyl () :

- S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol () :

Heterocyclic Variations in Pharmacologically Active Compounds

- Pyrazole- and Thiazole-Based Analogues () :

- Pyrazole rings (e.g., in ZINC14662615) provide nitrogen-rich environments for metal coordination, useful in anticancer agents. However, they may exhibit higher toxicity profiles compared to oxadiazoles .

- Thiazole-containing compounds (e.g., Z7) often target ion channels or proteases due to their planar structure and sulfur atom’s electronegativity .

Q & A

Q. Critical Parameters :

- Temperature : Oxadiazole cyclization requires precise control (150–160°C) to avoid decomposition .

- pH : Alkylation steps demand mildly basic conditions (pH 8–9) to prevent side reactions .

- Catalyst Load : Zeolite Y-H (0.01 M) improves cyclization efficiency by 20–30% .

Q. Table 1: Reaction Optimization Insights

| Step | Optimal Catalyst | Solvent | Yield Range | Key Reference |

|---|---|---|---|---|

| Oxadiazole | Zeolite Y-H | DMF | 65–72% | |

| Pyrrole Alkylation | K₂CO₃ | Acetonitrile | 58–65% | |

| Acetamide Coupling | EDC/HOBt | Dichloromethane | 70–78% |

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

- ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., ethyl group on pyrrole at δ 1.2–1.4 ppm, oxadiazole methylene at δ 4.0–4.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 427.18) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (680–720 cm⁻¹) .

Note : Dynamic NMR can resolve tautomerism in imine/amine forms, as seen in similar acetamide derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

Answer: Contradictions often arise from assay-specific variables. Methodological approaches include:

- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition assays) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to thiophene substituent effects) .

Q. Table 2: Bioactivity Variability in Analogues

| Compound Variant | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 | Key Structural Difference |

|---|---|---|---|

| Chlorophenyl | 1.2 ± 0.3 | 3.8 ± 0.5 | Electron-withdrawing group |

| Isopropylthio | 0.8 ± 0.2 | 2.1 ± 0.4 | Enhanced lipophilicity |

Advanced: What strategies optimize reaction yields in the final cyclization step?

Answer:

- Catalyst Screening : Zeolite Y-H outperforms traditional bases (e.g., NaOH) by stabilizing transition states .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by 15–20% compared to THF .

- Microwave Assistance : Reduces reaction time from 5 hours to 30 minutes while maintaining yields >70% .

Critical Consideration : Trace water removal (e.g., molecular sieves) prevents hydrolysis of intermediates .

Advanced: How does the isopropylthio group influence pharmacokinetic properties?

Answer:

- Lipophilicity (LogP) : The isopropylthio moiety increases LogP by ~0.5 units, enhancing membrane permeability .

- Metabolic Stability : Thioether groups resist oxidative metabolism better than ethers, prolonging half-life in hepatic microsomes .

- Protein Binding : The bulky isopropyl group reduces plasma protein binding (80% vs. 90% for methylthio analogues), improving free drug availability .

Q. Table 3: Pharmacokinetic Comparison

| Substituent | LogP | t₁/₂ (h) | Plasma Protein Binding |

|---|---|---|---|

| Isopropylthio | 3.2 | 4.5 | 80% |

| Methylthio | 2.7 | 3.1 | 90% |

| Chlorophenyl | 3.5 | 5.8 | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.